3-ethoxycarbonylpyrazolo[1,5-a]pyridine-5-carboxylic acid
Overview
Description
3-ethoxycarbonylpyrazolo[1,5-a]pyridine-5-carboxylic acid: is a heterocyclic compound with the molecular formula C11H10N2O4. It is known for its unique structure, which includes a pyrazolo[1,5-a]pyridine core with two carboxylic acid groups and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester typically involves the cyclization of substituted pyridines with ethyl acetoacetate under basic conditions. One common method includes the use of hydroxylamine-O-sulfonic acid to obtain substituted N-amino pyridine sulfate, which then undergoes a 1,3-dipolar cycloaddition reaction with ethyl propiolate to form the desired ester derivative . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) to enhance solubility and yield .
Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 3-ethoxycarbonylpyrazolo[1,5-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid.
Reduction: Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl alcohol.
Substitution: Various substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
Chemistry: 3-ethoxycarbonylpyrazolo[1,5-a]pyridine-5-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents .
Medicine: The compound has shown promise in medicinal chemistry for the development of anti-inflammatory and anticancer agents. Its structural features enable it to bind to specific proteins and enzymes involved in disease pathways .
Industry: In the industrial sector, pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid 3-ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to the modulation of biochemical pathways, resulting in therapeutic effects . The specific molecular targets and pathways involved depend on the functional groups present on the compound and the nature of the biological system being studied .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridine: Another related compound with a different ring fusion pattern, used in the synthesis of various heterocyclic derivatives.
Pyrazolo[1,5-a]pyrazine: Known for its antiproliferative effects on cancer cell lines.
Uniqueness: 3-ethoxycarbonylpyrazolo[1,5-a]pyridine-5-carboxylic acid stands out due to its dual carboxylic acid groups and ethyl ester functionality, which provide unique reactivity and binding properties. This makes it a versatile compound for various applications in scientific research and industry .
Properties
IUPAC Name |
3-ethoxycarbonylpyrazolo[1,5-a]pyridine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(16)8-6-12-13-4-3-7(10(14)15)5-9(8)13/h3-6H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIKGZFYPGQUEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601184954 | |
Record name | Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid, 3-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601184954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427195-44-5 | |
Record name | Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid, 3-ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyridine-3,5-dicarboxylic acid, 3-ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601184954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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